molecular formula C10H13IN2O4 B1172870 24-Norchola-1,5,20,22-tetraene-4-carboxylic acid, 11-(acetyloxy)-14,15,21,23-diepoxy-6-hydroxy-4,8-dimethyl-3,7-dioxo-12-(1-oxopropoxy)-, methyl ester, (4beta,11beta,12alpha,13alpha,14beta,15beta,17alpha)- CAS No. 13291-80-0

24-Norchola-1,5,20,22-tetraene-4-carboxylic acid, 11-(acetyloxy)-14,15,21,23-diepoxy-6-hydroxy-4,8-dimethyl-3,7-dioxo-12-(1-oxopropoxy)-, methyl ester, (4beta,11beta,12alpha,13alpha,14beta,15beta,17alpha)-

Cat. No. B1172870
CAS RN: 13291-80-0
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

24-Norchola-1,5,20,22-tetraene-4-carboxylic acid, 11-(acetyloxy)-14,15,21,23-diepoxy-6-hydroxy-4,8-dimethyl-3,7-dioxo-12-(1-oxopropoxy)-, methyl ester, (4beta,11beta,12alpha,13alpha,14beta,15beta,17alpha)- is a natural product found in Trichilia pallida and Trichilia martiana with data available.

Scientific Research Applications

Crystallographic Analysis

The compound has been studied for its structural characteristics in crystallography. Zukerman-Schpector et al. (1994) analyzed a related quassinoid structure, focusing on its all-trans ring fusion and the positioning of its functional groups, such as carbomethoxy and acetyloxy moieties. This research contributes to understanding the compound's molecular conformation and potential chemical behaviors (Zukerman-Schpector, E. Castellano, & E. R. Fho, 1994).

Phytochemistry and Natural Sources

The compound, or its derivatives, have been identified in natural sources, such as plants. For example, Solomon et al. (2005) isolated related compounds from Azadirachta indica leaves. They detailed the structural differences and conformational changes these compounds undergo, contributing to the understanding of natural sources and variations of these compounds (Solomon, R. Malathi, & S. S. Rajan, 2005).

Cytotoxicity Studies

Barrero et al. (2004) investigated new diterpenic acids, closely related to the compound , for their cytotoxicity against various cell lines. These studies are crucial for understanding the biological activities and potential therapeutic applications of these compounds (Barrero, J. F. Quílez Del Moral, & M. M. Herrador, 2004).

Chemical Synthesis and Modifications

Research has also focused on synthesizing and modifying similar compounds. Costa et al. (1985) explored the synthesis of related compounds, providing insights into chemical pathways and potential applications in chemical synthesis and pharmaceutical development (Costa, N. Makk, & J. M. Midgley, 1985).

Exploring Chemical Reactions

Tsuda et al. (1963) studied the aromatization reaction of a related compound with zinc, contributing to the understanding of its chemical reactivity and potential for synthesis of novel derivatives (Tsuda, S. Nozoe, & K. Ohata, 1963).

properties

CAS RN

13291-80-0

Molecular Formula

C10H13IN2O4

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.